![molecular formula C6H2Cl2N2O B181504 4,7-Dichlorofuro[2,3-d]pyridazine CAS No. 13177-70-3](/img/structure/B181504.png)

4,7-Dichlorofuro[2,3-d]pyridazine

Overview

Description

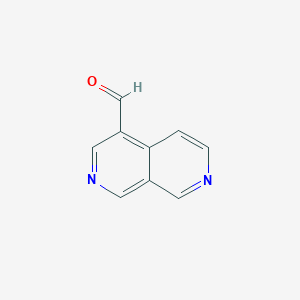

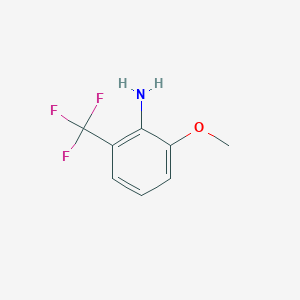

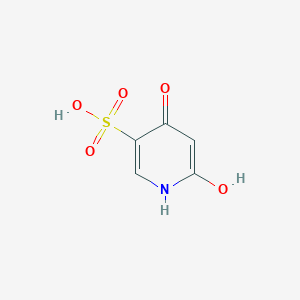

4,7-Dichlorofuro[2,3-d]pyridazine is a chemical compound with the molecular formula C6H2Cl2N2O . It has a molecular weight of 189.00 g/mol . The IUPAC name for this compound is this compound .

Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the oxidation of 2-methyl-4,7-dichlorofuro[2,3-d]pyridazine with sodium dichromate . Another method involves the use of phosphorous oxychloride and pyridine .Molecular Structure Analysis

The molecular structure of this compound is characterized by a furo[2,3-d]pyridazine core, which is a bicyclic system consisting of a furan ring fused with a pyridazine ring . The furan ring is a five-membered ring with four carbon atoms and one oxygen atom, while the pyridazine ring is a six-membered ring with four carbon atoms and two nitrogen atoms .Physical And Chemical Properties Analysis

This compound has several notable physical and chemical properties. It has a molecular weight of 189.00 g/mol and a topological polar surface area of 38.9 Ų . It also has a complexity of 158 as computed by Cactvs 3.4.8.18 .Scientific Research Applications

4,7-Dichlorofuro[2,3-d]pyridazine derivatives demonstrate potential in herbicidal activities. Novel derivatives of this compound have been found to exhibit significant herbicidal and bleaching activities, with some showing comparable or superior efficacy to commercial herbicides (Xu et al., 2008).

These derivatives also exhibit notable biological properties such as anti-tumor and anti-inflammatory activities. Synthesis and structural characterization of such compounds have been extensively studied, contributing to the understanding of their biological interactions (Sallam et al., 2021).

Pyridazine derivatives, including those related to this compound, have shown promising results in the synthesis of metal complexes. These complexes are of interest due to their potential applications in self-assembly and coordination chemistry (Hoogenboom et al., 2006).

Certain pyridazine derivatives exhibit anticonvulsive properties and blood pressure lowering effects, highlighting their potential in pharmaceutical applications (Druey et al., 1954).

These compounds have also been explored for their antiproliferative and antiviral activities, demonstrating effectiveness against various human viruses and cancer cell lines (Meade et al., 1993).

In addition to these applications, this compound derivatives have been synthesized and characterized for their potential use in photovoltaic materials and other biologically active compounds (Chmovzh et al., 2018).

The compound's derivatives have been explored in the synthesis of new ring systems and pharmaceutical intermediates, demonstrating versatility in organic synthesis (Maeba et al., 1979).

properties

IUPAC Name |

4,7-dichlorofuro[2,3-d]pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2N2O/c7-5-3-1-2-11-4(3)6(8)10-9-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSVXBMHCLBNTFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC2=C1C(=NN=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70500062 | |

| Record name | 4,7-Dichlorofuro[2,3-d]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70500062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13177-70-3 | |

| Record name | 4,7-Dichlorofuro[2,3-d]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70500062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 4,7-Dichlorofuro[2,3-d]pyridazine a molecule of interest for chemical synthesis?

A1: this compound belongs to a class of heterocyclic compounds that are of interest due to their potential biological activity. [, ] Researchers are particularly interested in exploring its derivatives for potential pharmaceutical applications. The presence of the chlorine atoms allows for various chemical modifications, making it a versatile building block for synthesizing a diverse range of novel compounds.

Q2: What is significant about the synthesis of this compound-2-carboxaldehyde?

A2: The synthesis of this compound-2-carboxaldehyde marked a significant step in the study of furo[2,3-d]pyridazines. [] Before this work, no derivatives with an aldehyde group on the furan ring of these heteroaromatics had been reported. The aldehyde functionality opens up avenues for further derivatization, enabling the creation of compounds with potentially diverse properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Furo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B181433.png)

![Ethyl 7-methoxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B181434.png)